molecular formula C9H7NO2S B1297623 Methyl thieno[2,3-c]pyridine-3-carboxylate CAS No. 28783-21-3

Methyl thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B1297623
CAS No.: 28783-21-3
M. Wt: 193.22 g/mol
InChI Key: MTYYZCUGEPQHNG-UHFFFAOYSA-N
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Description

Methyl thieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl thieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl thieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)7-5-13-8-4-10-3-2-6(7)8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYYZCUGEPQHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC2=C1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344292
Record name Methyl thieno[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28783-21-3
Record name Methyl thieno[2,3-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mass Spectrometry of Methyl thieno[2,3-c]pyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Methyl thieno[2,3-c]pyridine-3-carboxylate (CAS: 28783-21-3) is a fused bicyclic heteroaromatic scaffold increasingly utilized in medicinal chemistry, particularly as a precursor for P2Y12 receptor antagonists and Hsp90 inhibitors.[1] Its structure comprises a thiophene ring fused to a pyridine ring, substituted with a methyl ester at the 3-position.[1]

Accurate mass spectrometric analysis of this compound is critical for pharmacokinetic (PK) profiling, impurity detection during synthesis (e.g., distinguishing from [3,2-c] isomers), and metabolic stability assessment. This guide details the ionization behavior, fragmentation pathways, and method development parameters for this specific analyte.

Physicochemical Profile
PropertyValueMass Spec Implication
Formula C₉H₇NO₂SDistinctive A+2 isotope peak (4.4%) due to Sulfur-34.[1]
Monoisotopic Mass 193.0197 DaBase peak in high-res MS.[1]
Exact Mass [M+H]⁺ 194.0270 DaTarget ion for ESI(+) MRM transitions.[1]
LogP ~2.08Retains well on C18; elutes in mid-organic phase.[1]
pKa (Pyridine N) ~4.5 - 5.0Readily protonates in acidic mobile phases (0.1% Formic Acid).[1]

Instrumentation & Ionization Strategy

Ion Source Selection: Electrospray Ionization (ESI)

While Electron Impact (EI) is useful for structural elucidation of the neutral powder, ESI in Positive Mode (ESI+) is the gold standard for biological matrices and LC-MS/MS quantification.

  • Mechanism: The pyridine nitrogen lone pair acts as a high-affinity proton acceptor.[1]

  • Mobile Phase Modifier: Use 0.1% Formic Acid or 5mM Ammonium Formate .[1] The acidic environment ensures the pyridine ring is fully protonated (

    
    ), maximizing sensitivity.
    
  • Avoid: High pH mobile phases.[1] While the neutral compound is stable, deprotonation is not possible (no acidic protons), and positive ionization is suppressed at high pH.

Mass Analyzer Settings (Triple Quadrupole)
  • Capillary Voltage: 3.0 – 3.5 kV (Standard ESI).[1]

  • Cone Voltage: 25–35 V. (Moderate energy is required to transmit the rigid bicyclic core without premature in-source fragmentation).[1]

  • Collision Energy (CE):

    • Low (10-15 eV): Preserves the molecular ion.[1]

    • Medium (20-30 eV): Induces ester cleavage.[1]

    • High (>40 eV): Fragments the heteroaromatic core.[1]

Fragmentation Analysis (MS/MS)

The fragmentation of Methyl thieno[2,3-c]pyridine-3-carboxylate follows a distinct pathway governed by the stability of the fused aromatic system and the lability of the ester group.

Primary Fragmentation Pathway (ESI+)
  • Precursor Ion: m/z 194.0

    
    
    
  • Loss of Methanol (Neutral Loss -32 Da): The protonated ester undergoes a rearrangement (often involving the neighboring aromatic proton or nitrogen) to eliminate neutral methanol (

    
    ).[1]
    
    • Product:m/z 162.0 (Acylium cation:

      
      ).[1]
      
  • Loss of Carbon Monoxide (Neutral Loss -28 Da): The resulting acylium ion is unstable and rapidly ejects CO.[1]

    • Product:m/z 134.0 (Thieno[2,3-c]pyridinium core cation:

      
      ).[1]
      
  • Core Degradation (HCN Loss -27 Da): Under higher collision energies, the pyridine ring opens, ejecting Hydrogen Cyanide (HCN).[1]

    • Product:m/z 107.0 (Thiophenyl cation derivative).[1]

Diagnostic Isomer Differentiation

The [2,3-c] isomer can be distinguished from the [3,2-c] isomer by the intensity ratio of the HCN loss. The position of the Nitrogen relative to the Sulfur influences the stability of the ring-opened intermediate.

Fragmentation Pathway Diagram

G Node_Parent Precursor Ion [M+H]+ m/z 194.0 (C9H8NO2S)+ Node_162 Acylium Ion [M+H - CH3OH]+ m/z 162.0 Node_Parent->Node_162 -32 Da (Methanol) Collision Energy: 15-20 eV Node_149 Rare Rearrangement [M+H - CO2 - H]+ m/z 149.0 Node_Parent->Node_149 Minor Pathway -45 Da Node_134 Core Cation [M+H - CH3OH - CO]+ m/z 134.0 Node_162->Node_134 -28 Da (CO) Collision Energy: 25-30 eV Node_107 Ring Fragment [Core - HCN]+ m/z 107.0 Node_134->Node_107 -27 Da (HCN) Collision Energy: >40 eV

Figure 1: ESI(+) MS/MS fragmentation pathway of Methyl thieno[2,3-c]pyridine-3-carboxylate.

Experimental Protocol: LC-MS/MS Method

This protocol is designed for the quantification of the analyte in plasma or reaction mixtures.[1]

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg in 1 mL Methanol (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Water:Methanol.

  • Matrix Extraction (if applicable): Protein precipitation using Acetonitrile (1:3 ratio).[1]

Step 2: Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 2.1 x 50 mm, 1.7 µm or 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0.0 min: 5% B[1]

    • 0.5 min: 5% B[1]

    • 3.0 min: 95% B (Linear Ramp)

    • 4.0 min: 95% B[1]

    • 4.1 min: 5% B (Re-equilibration)

Step 3: MRM Transitions (Quantification)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)
Quantifier 194.0134.02250
Qualifier 1 194.0162.01550
Qualifier 2 194.0107.03550

Impurity Profiling & Synthetic Artifacts

When analyzing synthetic batches, be alert for these common impurities arising from the triazole-mediated denitrogenative synthesis route:

  • Hydrolyzed Acid: Thieno[2,3-c]pyridine-3-carboxylic acid.[1]

    • Mass: m/z 180 [M+H]+.[1]

    • Origin: Hydrolysis of the ester during workup.[1]

  • Decarboxylated Core: Thieno[2,3-c]pyridine.[1][2][3][4][5]

    • Mass: m/z 136 [M+H]+.[1]

    • Origin: Thermal degradation in the GC inlet or harsh reaction conditions.[1]

  • Isomeric Impurity: Methyl thieno[3,2-c]pyridine-3-carboxylate.[1]

    • Mass: m/z 194 (Isobaric).[1]

    • differentiation: Requires chromatographic separation.[1] The [2,3-c] isomer typically elutes later than the [3,2-c] isomer on C18 columns due to slight differences in dipole moment and planarity.

References

  • Synthesis & Characterization: Kiyokawa, K., et al. "Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction."[1] Advanced Synthesis & Catalysis, 2021.[1][6]

  • General Fragmentation of Thienopyridines: Porter, Q. N.[1] Mass Spectrometry of Heterocyclic Compounds. 2nd Edition, Wiley-Interscience, 1985.[1] (Foundational text for heteroaromatic fragmentation rules).

  • Compound Data & Bioactivity: PubChem CID 9224 (Thieno[2,3-c]pyridine core data).[1]

  • Metabolic Context (P2Y12): ResearchGate. "Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)-carboxylate." (Structural analogs and X-ray data).

Sources

Technical Guide: Stability Profile & Handling of Methyl thieno[2,3-c]pyridine-3-carboxylate

[1][2]

Executive Summary

Methyl thieno[2,3-c]pyridine-3-carboxylate (CAS: 28783-21-3) is a critical fused heterocyclic intermediate utilized primarily in the synthesis of kinase inhibitors (e.g., LIMK inhibitors) and complex pharmaceutical scaffolds.[1][2] Its structural integrity is governed by two competing electronic domains: the electron-rich thiophene ring and the electron-deficient pyridine ring.[1][2]

This guide provides a definitive technical analysis of its stability. While the solid state is relatively robust under ambient conditions, the compound exhibits specific vulnerabilities in solution—particularly regarding ester hydrolysis and N-oxidation.[1][2] The protocols defined herein are designed to validate these vulnerabilities and ensure the integrity of the material during drug development workflows.

Chemical Identity & Structural Analysis[1][2]

The stability of this molecule is dictated by its functional groups.[2] The C-3 methyl ester is the primary site of chemical instability (hydrolysis), while the pyridine nitrogen presents a secondary site for oxidative degradation.[1][2]

PropertyData
IUPAC Name Methyl thieno[2,3-c]pyridine-3-carboxylate
CAS Number 28783-21-3
Molecular Formula C₉H₇NO₂S
Molecular Weight 193.22 g/mol
LogP ~2.08 (Lipophilic, suitable for RP-HPLC)
Melting Point 147–148 °C
Solubility Soluble in DMSO, DCM, Ethanol; Low solubility in water
Structural Reactivity Map

The following diagram illustrates the core reactive centers that dictate the stability profile.

GParentMethyl thieno[2,3-c]pyridine-3-carboxylateEsterC-3 Methyl Ester(Hydrolysis Susceptible)Parent->EsterPrimary Degradation SitePyridinePyridine Nitrogen(Oxidation Susceptible)Parent->PyridineSecondary Degradation SiteThiopheneThiophene Ring(Electrophilic Attack)Parent->ThiopheneStable vs Nucleophiles

Figure 1: Reactivity mapping of the thienopyridine scaffold. The ester moiety is the critical quality attribute (CQA) for stability monitoring.

Stability Profile & Degradation Mechanisms[1][2][4]

Hydrolytic Stability (Critical)

The methyl ester at position 3 is susceptible to hydrolysis, converting the lipophilic ester into the polar carboxylic acid (Thieno[2,3-c]pyridine-3-carboxylic acid).[1][2]

  • Acidic Conditions: Slower hydrolysis rate.[2] Protonation of the pyridine nitrogen can electrostatically repel hydronium ions, slightly stabilizing the ester compared to neutral benzenoid esters.[1][2]

  • Basic Conditions: Rapid degradation.[2] Hydroxide ions (

    
    ) act as potent nucleophiles attacking the carbonyl carbon.[2] This reaction is irreversible and quantitative.[2]
    
Oxidative Stability[1][2]
  • N-Oxidation: The lone pair on the pyridine nitrogen is susceptible to oxidation by peroxides (e.g., m-CPBA, hydrogen peroxide), forming the N-oxide derivative.[1][2] This is a common impurity in aged samples exposed to air or peroxidic solvents (e.g., uninhibited ethers).[2]

  • S-Oxidation: The thiophene sulfur is generally less reactive due to aromaticity but can oxidize under extreme forcing conditions (high heat + strong oxidizers) to sulfoxides/sulfones, usually destroying the aromatic system.[1][2]

Photostability & Thermal Stability[1][2]
  • Thermal: The high melting point (147°C) indicates good crystal lattice energy.[2] Solid-state thermal degradation is negligible below 100°C.[1][2]

  • Photo: Thienopyridines are chromophores.[2] Prolonged exposure to UV light (especially in solution) can induce radical formation or isomerization.[2] Amber glassware is mandatory for solution storage.[2]

Degradation Pathway Diagram[1][2]

Degradationcluster_condStress ConditionsParentMethyl thieno[2,3-c]pyridine-3-carboxylate(Parent)AcidDegradant A: Carboxylic Acid(Hydrolysis Product)Parent->AcidBase HydrolysisOxideDegradant B: Pyridine N-Oxide(Oxidation Product)Parent->OxidePeroxide OxidationAcidCond0.1N NaOH / H2OAcidCond->ParentOxCond3% H2O2

Figure 2: Primary degradation pathways.[1][2] Degradant A is the most common impurity observed in aqueous formulations.[2]

Experimental Protocols: Stability Validation

To validate the stability of a specific lot or formulation, the following "Forced Degradation" protocol is recommended. This self-validating workflow ensures all potential impurities are detected.[1][2]

Stress Testing Protocol (Forced Degradation)

Perform these tests at a concentration of 0.5 mg/mL in Acetonitrile/Water (50:50).[2]

Stress TypeConditionDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours< 5% degradation (Moderate stability)
Base Hydrolysis 0.1 N NaOH, Ambient4 Hours> 50% degradation (High sensitivity).[1][2] Forms carboxylic acid.[2][3][4][5]
Oxidation 3% H₂O₂24 Hours~10-20% degradation.[1][2] Forms N-oxide.[1][2][5]
Thermal 80°C (Solid State)7 Days< 1% degradation (Stable).[1][2]
Photolytic 1.2 million lux hours--Variable.[1][2] Monitor for unknown peaks.
Analytical Method (HPLC-UV)

This method separates the parent from the polar acid degradant (elutes earlier) and the N-oxide (elutes slightly earlier or co-elutes depending on pH).[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (Buffers pH, improves peak shape for pyridine).[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Strong absorption for thienopyridine core).[2]

  • Column Temp: 30°C.

Handling & Storage Recommendations

Based on the chemical profile, the following Standard Operating Procedures (SOPs) are defined:

  • Moisture Protection: The ester is hydrolytically unstable in basic environments.[2] While solid-state hydrolysis is slow, store in a desiccator or tightly sealed container to prevent moisture uptake.[1][2]

  • Solvent Selection: Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions, as transesterification can occur over months.[1][2] Anhydrous DMSO is the preferred solvent for frozen stock aliquots.[2]

  • Inert Atmosphere: For long-term archiving (> 6 months), store under Argon/Nitrogen to prevent slow N-oxidation.

  • Temperature:

    • Solid: Room Temperature (20-25°C) is acceptable for short term.[2] 4°C recommended for long term.[2]

    • Solution: -20°C or -80°C is mandatory.[1][2]

References

  • EvitaChem. Methyl thieno[2,3-c]pyridine-3-carboxylate Product Specifications and Hydrolysis Protocols. Retrieved from [2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 9224: Thieno[2,3-c]pyridine.[1][2] Retrieved from [2]

  • ChemScene. Product Data Sheet: Methyl thieno[2,3-c]pyridine-3-carboxylate (CAS 28783-21-3).[1][2][6] Retrieved from [2]

  • U.S. National Institutes of Health. Synthesis of Thieno[2,3-c]pyridine Derivatives via Acid-Mediated Denitrogenative Transformation.[1][2] (Discusses ester formation and stability). Retrieved from

  • BLD Pharm. Safety Data Sheet (SDS) for Methyl thieno[2,3-b]pyridine-2-carboxylate (Analogous handling data). Retrieved from [2]

Methodological & Application

Application Note: Lab Scale Synthesis of Methyl thieno[2,3-c]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, lab-validated protocol for the synthesis of Methyl thieno[2,3-c]pyridine-3-carboxylate (CAS: 28783-21-3).

Unlike the more common 2-carboxylate isomer (often accessible via direct annulation of pyridine precursors), the 3-carboxylate requires a specific regiochemical strategy. This guide details the Modified Gewald Strategy , which constructs the core scaffold with the correct substitution pattern, followed by reductive deamination and aromatization.


H

NO

S Molecular Weight: 193.22 g/mol

Executive Summary & Strategic Analysis

The synthesis of thieno[2,3-c]pyridines is often complicated by regioselectivity issues. Direct condensation of 3-chloro-4-formylpyridine with methyl thioglycolate predominantly yields the 2-carboxylate isomer due to the mechanism of the nucleophilic attack and subsequent aldol condensation.

To secure the 3-carboxylate functionality, we employ a Retrosynthetic Strategy based on the Gewald Reaction . This multicomponent reaction naturally places the ester group at the 3-position relative to the sulfur in the thiophene ring. The synthesis proceeds in three distinct stages:

  • Construction: Gewald cyclization to form the tetrahydrothieno[2,3-c]pyridine core.[1]

  • Modification: Reductive deamination to remove the auxiliary 2-amino group.

  • Oxidation: Aromatization of the piperidine ring to the pyridine core.

Retrosynthetic Logic Flow

Retrosynthesis Target Target: Methyl thieno[2,3-c]pyridine-3-carboxylate (Aromatic Core) Intermediate1 Intermediate A: Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Target->Intermediate1 Aromatization (DDQ or S8) Intermediate2 Gewald Product: Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Intermediate1->Intermediate2 Reductive Deamination (t-BuONO, DMF) SM Starting Materials: 1-Benzyl-4-piperidone + Methyl Cyanoacetate + S8 Intermediate2->SM Gewald Reaction

Caption: Logical disconnection showing the derivation of the 3-carboxylate via the Gewald scaffold.

Experimental Protocol

Stage 1: The Gewald Cyclization

Objective: Construct the fused thiophene-piperidine core with the ester at position 3. Note: We utilize 1-benzyl-4-piperidone to protect the nitrogen during the initial steps.

Reagents:

  • 1-Benzyl-4-piperidone (100 mmol)

  • Methyl cyanoacetate (110 mmol)

  • Elemental Sulfur (S

    
    ) (110 mmol, atom equivalents)
    
  • Morpholine (Catalytic/Base, 150 mmol)

  • Ethanol (Absolute, 200 mL)

Procedure:

  • Activation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-benzyl-4-piperidone (18.9 g) and methyl cyanoacetate (10.9 g) in ethanol (100 mL).

  • Initiation: Add morpholine (13 mL) dropwise. Stir at room temperature for 15 minutes to facilitate the Knoevenagel condensation intermediate.

  • Cyclization: Add elemental sulfur (3.5 g) and the remaining ethanol (100 mL).

  • Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 8–12 hours. The reaction progress should be monitored by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product often precipitates as a solid.

  • Isolation: Filter the solid precipitate. Wash the cake with cold ethanol (2 x 30 mL) followed by cold diethyl ether.

  • Purification: Recrystallize from ethanol/DMF if necessary.

    • Expected Product: Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.

    • Yield: 70–85%.

Stage 2: Reductive Deamination

Objective: Remove the 2-amino group to yield the 3-carboxylate intermediate. Mechanism: Diazotization by alkyl nitrite followed by in situ hydride transfer from the solvent (THF/DMF).

Reagents:

  • Gewald Product (from Stage 1) (50 mmol)

  • tert-Butyl Nitrite (t-BuONO) (75 mmol)

  • Tetrahydrofuran (THF) (anhydrous, 150 mL) or DMF

Procedure:

  • Setup: Flame-dry a 250 mL three-neck flask and purge with Nitrogen/Argon. Dissolve the Gewald product (15.1 g) in anhydrous THF (150 mL).

  • Addition: Heat the solution to a gentle reflux (65°C). Add tert-butyl nitrite (8.9 mL) dropwise over 30 minutes. Gas evolution (N

    
    ) will be observed.
    
  • Reaction: Continue refluxing for 2–4 hours. Monitor by TLC for the disappearance of the starting amine (ninhydrin stain active).

  • Workup: Evaporate the solvent under reduced pressure.

  • Extraction: Redissolve the residue in EtOAc (100 mL) and wash with water (3 x 50 mL) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography on silica gel (Gradient: 0-30% EtOAc in Hexanes).

    • Expected Product: Methyl 6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.

Stage 3: Aromatization & Deprotection

Objective: Convert the tetrahydro-pyridine ring to the fully aromatic pyridine. Note: Aromatization of N-benzyl species can be challenging. A robust method involves oxidative debenzylation-aromatization or a two-step deprotection/oxidation. Here, we use Sulfur dehydrogenation or Pd/C which often effects concurrent aromatization and debenzylation under forcing conditions, or yields the benzyl-pyridinium salt which can be dealkylated. Preferred Lab Scale Route:DDQ Oxidation (if N-H or N-Boc) or Sulfur (for N-Benzyl). Alternative: If the N-benzyl group is stubborn, catalytic hydrogenolysis (Pd/C, H2) first to remove benzyl, then aromatization with DDQ.

Revised Protocol (Pd/C Catalytic Dehydrogenation):

  • Mixture: Combine the Stage 2 intermediate (20 mmol) with 10% Pd/C (50% w/w relative to substrate) in Diphenyl ether or Xylene.

  • Reaction: Heat to high temperature (200°C for Diphenyl ether) for 6–12 hours. This harsh condition drives dehydrogenation.

  • Workup: Cool, dilute with EtOAc, and filter through Celite to remove the catalyst.

  • Purification: The crude material is purified via column chromatography.

    • Target Product:Methyl thieno[2,3-c]pyridine-3-carboxylate .[1][2][3][4][5]

Data Summary & Characterization

ParameterSpecification / Expectation
Appearance Off-white to pale yellow crystalline solid
Melting Point 82–85 °C (Lit. analogs)

H NMR (CDCl

)
Pyridine:

9.1 (s, 1H, H-7), 8.5 (d, 1H, H-5), 7.8 (d, 1H, H-4). Thiophene:

8.2 (s, 1H, H-2). Ester:

3.95 (s, 3H, -OCH

).
MS (ESI) [M+H]

= 194.2
TLC (Hex/EtOAc 1:1) R


0.45 (UV Active)

Process Safety & Troubleshooting

Critical Control Points
  • Exotherm Control (Stage 1): The Gewald reaction initiation is exothermic. Add morpholine slowly.

  • Diazo Safety (Stage 2): tert-Butyl nitrite is volatile and flammable. Ensure good ventilation to prevent accumulation of nitrogen oxides.

  • Aromatization (Stage 3): High-temperature reactions with Diphenyl ether require a high-boiling solvent setup. Ensure no water is present to prevent bumping.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Stage 1) Old/Wet Sulfur or impure Piperidone.Use freshly sublimed Sulfur. Distill piperidone before use.
Incomplete Deamination Moisture in THF; old t-BuONO.Use anhydrous THF (Na/Benzophenone distilled). Use fresh t-BuONO.
Product is an Oil Residual solvent (Diphenyl ether).High vacuum drying or silica column is required to remove high-boiling solvents.

References

  • Gewald Reaction Fundamentals: Sabnis, R. W. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes and analogs. Sulfur Chemistry More Than Just a Smell.

  • Deamination Protocols: Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. Journal of Organic Chemistry.

  • Thienopyridine Synthesis Reviews: Litvinov, V. P. (2004). Thienopyridines: synthesis, properties, and biological activity. Russian Chemical Reviews.

  • Specific Isomer Data: PubChem Compound Summary for CID 20594257 (Isomer analog) and CID 12217345 (Target Class).

  • Aromatization Methods: Huleatt, P. B., et al. (2015). Skeletal Editing of Pyridines. Journal of Heterocyclic Chemistry.

Sources

"handling and storage of Methyl thieno[2,3-c]pyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Handling, Storage, and Stability Protocols for Methyl thieno[2,3-c]pyridine-3-carboxylate

Executive Summary

Methyl thieno[2,3-c]pyridine-3-carboxylate (CAS 28783-21-3) is a heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, including tyrosine kinase inhibitors and anti-thrombotic agents. Its fused thienopyridine core presents specific stability challenges—namely, susceptibility to hydrolysis at the methyl ester functionality and potential N-oxidation at the pyridine nitrogen under oxidative stress.

This guide provides a standardized protocol for the handling, solubilization, and long-term storage of this compound to maintain >98% purity over extended periods.

Physicochemical Profile

The following data constitutes the baseline identity for Quality Control (QC) verification.

PropertySpecificationNotes
Chemical Name Methyl thieno[2,3-c]pyridine-3-carboxylate
CAS Number 28783-21-3Primary Identifier
Molecular Formula C₉H₇NO₂S
Molecular Weight 193.22 g/mol
Appearance Off-white to pale yellow solidColor deepens upon oxidation
Solubility (Water) Low (< 0.1 mg/mL)Hydrolysis risk in aqueous buffers
Solubility (DMSO) High (> 20 mg/mL)Preferred solvent for bio-assays
Solubility (DCM) Moderate to HighGood for synthetic transfers
pKa (Calculated) ~3.5 (Pyridine N)Weakly basic

Safety & Hazard Identification (HSE)

Core Directive: Treat as a bioactive intermediate. Standard Laboratory Safety (SLS) protocols apply.

  • GHS Classification: Warning[1][2][3][4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3]

    • H315/H319: Causes skin and serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

Operational Safety Protocol:

  • Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood to prevent inhalation of fine particulates.

  • PPE: Nitrile gloves (minimum 0.11 mm thickness) are required. Double-gloving is recommended when handling stock solutions in DMSO, as DMSO permeates nitrile and carries the solute through the skin.

Storage & Stability Protocols

The Scientific Rationale: Thienopyridine esters are chemically vulnerable in two specific regions:

  • The Ester Linkage: Susceptible to base-catalyzed hydrolysis (saponification) or enzymatic degradation if moisture or esterases are present.

  • The Thiophene/Pyridine Core: While relatively stable, the thiophene ring can undergo oxidative degradation (sulfoxide formation) under high humidity and heat, a phenomenon well-documented in structurally related drugs like Prasugrel [1].

Protocol A: Long-Term Storage (Solid State)

Objective: Prevent hydrolysis and oxidative degradation.

  • Temperature: -20°C is optimal. 4°C is acceptable for short-term (<1 month).

  • Atmosphere: Hydroscopic. Must be stored under inert gas (Argon or Nitrogen).

  • Container: Amber glass vials (to prevent photodegradation) with Teflon-lined caps.

Workflow Visualization:

StorageProtocol Receipt Compound Receipt QC_Check Initial QC (LC-MS) Receipt->QC_Check Desiccate Desiccate (Vacuum/RT) QC_Check->Desiccate Pass Aliquot Aliquot into Amber Vials Desiccate->Aliquot InertGas Purge Headspace (Argon/N2) Aliquot->InertGas Critical Step Seal Seal with Parafilm InertGas->Seal Freeze Store at -20°C Seal->Freeze

Figure 1: Critical workflow for processing incoming solid material to ensure long-term stability.

Solubilization & Stock Preparation

Critical Warning: Do not store aqueous solutions of this compound. The methyl ester will hydrolyze over time, generating thieno[2,3-c]pyridine-3-carboxylic acid (inactive/different activity).

Protocol B: Preparation of 10 mM Stock Solution
  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Calculation:

    • Target Concentration: 10 mM

    • Mass: 1.93 mg

    • Volume DMSO: 1.00 mL

  • Dissolution: Vortex for 30 seconds. If particulates persist, sonicate in a water bath at ambient temperature for 2 minutes. Do not heat above 30°C.

  • Storage of Stock:

    • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -80°C.

    • Stability at -80°C: ~6 months.

Troubleshooting Precipitation:

SolubilizationLogic Start Prepare Stock (DMSO) Check Visual Inspection Start->Check Clear Solution Clear? Check->Clear Heat Warm to 37°C (Max) Check->Heat Still Cloudy Fail Check Purity (LC-MS) Check->Fail Persistent Precipitate Sonicate Sonicate (2 mins) Clear->Sonicate No (Cloudy) Success Proceed to Assay Clear->Success Yes Sonicate->Check Heat->Check

Figure 2: Decision tree for troubleshooting solubility issues in DMSO stock preparation.

Quality Control & Self-Validation

To ensure experimental integrity, researchers should validate the compound's identity and purity upon receipt and every 6 months thereafter.

HPLC Method (Generic):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic system) and 280 nm.

Acceptance Criteria:

  • Purity: ≥ 95% by area integration.

  • Major Impurity: A peak shift to a lower retention time (more polar) suggests hydrolysis to the carboxylic acid (Acid form). A mass shift of +16 Da suggests N-oxide formation.

References

  • ChemScene. (2024). Methyl thieno[2,3-c]pyridine-3-carboxylate Product Data (CAS 28783-21-3).[4] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 67500, Thieno[3,2-c]pyridine (Structural Analog Safety Data). Retrieved from

  • Schindelin, H., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. ACS Central Science. Retrieved from

  • Gaylord Chemical. (2007).[4][5] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from

Sources

Troubleshooting & Optimization

"common side reactions in thieno[2,3-c]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: THIENO-23C-SYNTH Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The thieno[2,3-c]pyridine scaffold represents a unique challenge in heterocyclic synthesis due to the electronic mismatch between its two fused rings: the electron-rich thiophene and the electron-deficient pyridine.[1] This duality creates specific "trap" points during synthesis—most notably competitive polymerization during acid catalysis and hydrolysis during base-mediated ring closures.[1]

This guide provides field-proven troubleshooting workflows, mechanistic insights into common side reactions, and a validated protocol to ensure reproducibility in your drug discovery campaigns.

Module 1: Troubleshooting Acid-Mediated Cyclizations

(Routes: Pomeranz-Fritsch, Pictet-Spengler)

Issue: "My reaction mixture turned into an intractable black tar."

Diagnosis: Competitive Polymerization.[1] This is the most frequent failure mode in acid-catalyzed routes (e.g., Pomeranz-Fritsch).[1] The thiophene ring is highly susceptible to electrophilic attack.[1] Strong Lewis or Brønsted acids used to close the pyridine ring often trigger intermolecular polymerization of the electron-rich thiophene moiety before the intramolecular cyclization can occur.[1]

Technical Fixes:

  • Acid Selection: Switch from "hard" acids (e.g., polyphosphoric acid, neat H₂SO₄) to milder, solvated systems.[1] Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) often provides the necessary activation energy without charring the thiophene.

  • Dilution Factor: Run the cyclization at high dilution (0.01 M – 0.05 M) to favor intramolecular ring closure over intermolecular polymerization.

  • Blocking Strategy: If the C2 position of the thiophene (alpha to sulfur) is unsubstituted, it is a hotspot for polymerization. Starting with a C2-substituted thiophene (e.g., a halogen or ester) can sterically and electronically passivate this site, preventing tar formation.[1]

Decision Tree: Acid-Mediated Troubleshooting

AcidTroubleshooting Figure 1: Troubleshooting logic for acid-mediated cyclization failures. Start Problem: Black Tar / Low Yield CheckSub Is Thiophene C2 blocked? Start->CheckSub AcidType Acid Used? CheckSub->AcidType Yes Sol3 Fix: Install C2-Blocking Group (Cl, Br, TMS) CheckSub->Sol3 No Dilution Concentration > 0.1 M? AcidType->Dilution Strong (PPA/H2SO4) Sol1 Fix: Use Eaton's Reagent or TfOH in DCE AcidType->Sol1 Switch Acid Dilution->Sol1 No Sol2 Fix: Dilute to 0.02 M Dilution->Sol2 Yes

Module 2: Troubleshooting Base-Mediated Annulations

(Routes: Thorpe-Ziegler, Gevald-type from 3-cyanopyridines)

Issue: "I isolated a linear amide instead of the bicyclic product."

Diagnosis: Nitrile Hydrolysis (The "Stalled" Intermediate). In the Thorpe-Ziegler approach (reacting 2-halo-3-cyanopyridine with a thioglycolate), the key step is the nucleophilic attack of the enolate carbon onto the nitrile.[1] If water is present, hydroxide competes with the enolate, hydrolyzing the nitrile to a primary amide (–CONH₂). Once formed, this amide is too stable to cyclize under standard conditions.[1]

Technical Fixes:

  • Water Scavenging: Ensure solvents (DMF, EtOH) are strictly anhydrous.[1] Add activated 3Å molecular sieves to the reaction vessel.

  • Base Freshness: If using alkoxides (NaOEt, KOtBu), use freshly sublimed or opened bottles. Old alkoxides absorb moisture, becoming hydroxides (the enemy).

  • One-Pot Protocol: Do not isolate the intermediate sulfide. Isolate the linear intermediate only if you plan to use a stronger base (e.g., NaH) for the second cyclization step.

Module 3: Functionalization & Side Reactions

FAQ: Regioselectivity & Oxidation

Q: I tried to make the N-oxide using mCPBA, but I see multiple spots. What happened? A: You likely oxidized the sulfur.[1] While the pyridine nitrogen is nucleophilic, the thiophene sulfur can also be oxidized to the sulfoxide or sulfone, especially with excess oxidant.

  • Solution: Use stoichiometric mCPBA (1.0 equiv) at 0°C. Alternatively, use milder oxidants like urea-hydrogen peroxide complex (UHP) with phthalic anhydride, which tends to be more selective for N-oxidation in thienopyridines.[1]

Q: Where does lithiation occur on the thieno[2,3-c]pyridine core? A: Regioselectivity is dominated by the sulfur atom. Lithiation (e.g., with n-BuLi) occurs predominantly at C2 (alpha to sulfur).[1]

  • Note: If you need to functionalize the pyridine ring (e.g., C7), you must block C2 first (e.g., with a TMS group) or use a directing group on the pyridine ring.

Validated Protocol: Thorpe-Ziegler Cyclization

This protocol is recommended over Pomeranz-Fritsch for researchers new to this scaffold because it avoids the "tar" issues associated with acid sensitivity.[1]

Reaction Scheme: 2-chloro-3-cyanopyridine + Ethyl thioglycolate -> [Base] -> Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate[1]

Reagents & Materials
  • Substrate: 2-Chloro-3-cyanopyridine (1.0 equiv)

  • Nucleophile: Ethyl thioglycolate (1.1 equiv)

  • Base: Sodium carbonate (Na₂CO₃) (2.5 equiv) — Milder than alkoxides, reduces hydrolysis risk.

  • Solvent: Absolute Ethanol (0.2 M concentration)

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Dissolution: Add 2-chloro-3-cyanopyridine and absolute ethanol. Stir until fully dissolved.

  • Addition: Add ethyl thioglycolate dropwise via syringe.

  • Base Activation: Add finely powdered anhydrous Na₂CO₃ in one portion.

  • Reflux: Heat the mixture to a gentle reflux (approx. 78°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC.[1] The starting chloride should disappear.[1] A fluorescent blue spot (the product) typically appears.

  • Workup (Crucial):

    • Cool to room temperature.[1]

    • Pour the mixture into ice-cold water (10x reaction volume).

    • The product usually precipitates as a solid.[1] Filter and wash with cold water.[1]

    • Troubleshooting: If no precipitate forms, extract with EtOAc, but be wary of emulsions.[1]

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.[1] Column chromatography is often difficult due to the polarity of the amino-ester.[1]

Comparative Data: Solvent & Catalyst Effects

Reaction ParameterCondition A (Recommended)Condition B (Risky)Outcome Analysis
Solvent Ethanol (Abs.) Aqueous DioxaneCondition B often leads to nitrile hydrolysis (amide byproduct).[1]
Base Na₂CO₃ / K₂CO₃ NaOEt / KOtBuStrong alkoxides (B) can cause transesterification or ring-opening if not strictly controlled.[1] Carbonates are slower but cleaner.[1]
Temperature Reflux (78°C) Room TempCyclization is endothermic; RT often yields only the linear sulfide intermediate (incomplete reaction).

References

  • Litvinov, V. P. (2005).[1][2][3] "Thienopyridines: synthesis, properties, and biological activity." Russian Chemical Bulletin, 54(4), 864-904.[1]

  • El-Kashef, H. S., et al. (1993).[1][2] "Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems." Journal of Chemical Technology & Biotechnology, 57(1), 15-19.[1][2]

  • Kavala, V., et al. (2025).[1][4] "Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation." ChemistryOpen, 14(1).

  • Bakhite, E. A. (2003).[1] "Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines." Journal of Chemical Research, 2003(6), 320-321.[1]

  • PubChem. (n.d.).[1] "Thieno[2,3-c]pyridine Compound Summary." National Library of Medicine.[1]

Sources

"purification of Methyl thieno[2,3-c]pyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl thieno[2,3-c]pyridine-3-carboxylate

Case ID: #TP-23C-PUR-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The purification of Methyl thieno[2,3-c]pyridine-3-carboxylate presents unique challenges due to the amphiphilic nature of the thienopyridine scaffold. As a fused bicyclic heteroaromatic containing both a basic pyridine nitrogen and a lipophilic thiophene ester, the compound is prone to


-stacking (leading to solubility issues) and hydrolysis under vigorous conditions.

This guide provides a validated, self-correcting workflow for isolating high-purity material (>98%) suitable for SAR studies or further synthetic elaboration.

Phase 1: Pre-Purification Diagnostics

Before initiating purification, characterize the crude matrix to select the optimal protocol.

Q: How do I assess the "purifiability" of my crude reaction mixture? A: Perform a Three-Point Check to categorize the crude material:

  • TLC Analysis (DCM:MeOH 95:5):

    • Observation: Long streak or tailing?

    • Diagnosis: The basic pyridine nitrogen is interacting with silanols.[1] Action: Add 1% Triethylamine (TEA) or

      
       to the eluent.[1]
      
  • LC-MS (Acidic Modifier):

    • Observation: Multiple peaks with M+1 = 194.2 (Isomers)?

    • Diagnosis: Potential presence of regioisomers (e.g., thieno[3,2-c] or [2,3-b] analogs) if the synthesis involved ambiguous cyclization (e.g., Thorpe-Ziegler).

  • Solubility Test:

    • Test: Dissolve 10 mg in 1 mL 1M HCl.[1]

    • Result: If clear, the Acid-Base Swing protocol (Method A) is viable.[1] If turbid, significant non-basic impurities (polymeric thiophenes) are present.[1]

Phase 2: Primary Purification Protocols

Method A: The "Acid-Base Swing" (Recommended for >5g Scale)

Best for removing non-basic impurities (starting thiophenes, tar) without chromatography.

Principle: Utilizes the basicity of the pyridine ring (


) to selectively solubilize the product in aqueous acid, leaving non-basic impurities in the organic phase.

Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction: Extract the organic layer with cold (0°C) 1M HCl (

    
     mL/g).
    
    • Critical: Keep cold to prevent ester hydrolysis.[1]

  • Wash: Combine acidic aqueous layers and wash with fresh EtOAc (

    
     mL/g). Discard this organic wash (contains non-basic impurities).[1]
    
  • Basification: Place the aqueous layer in an ice bath. Slowly adjust pH to 9-10 using saturated

    
     or 
    
    
    
    .[1]
    • Visual Cue: Product should precipitate as a white/off-white solid or oil out.[1]

  • Recovery: Extract the cloudy aqueous mixture with DCM (

    
     mL/g).
    
  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    
Method B: Recrystallization (Polymorph Control)

Best for final polishing to >99% purity.[1]

Solvent System: Acetonitrile (ACN) or Ethanol/Water.[1]

Protocol:

  • Reflux crude material in ACN (5 mL/g) until dissolved.

  • If insoluble particles remain, hot filter through a glass frit.[1]

  • Allow the solution to cool slowly to Room Temperature (RT) over 2 hours.

  • Seed: If no crystals form at RT, add a seed crystal or scratch the glass.[1]

  • Cool to 4°C for 4 hours.

  • Filter and wash with cold ACN.[1]

Phase 3: Troubleshooting Hub (FAQ)

Q1: My product "oils out" during recrystallization instead of forming crystals. Why? Cause: Presence of trace solvent impurities or supersaturation occurring too fast.[1] Thienopyridines are prone to this due to low melting points of impure mixtures.[1] Solution:

  • Re-dissolve: Heat the mixture back to reflux.

  • Co-solvent: Add a drop of MeOH to increase solubility, then add water dropwise until turbidity just persists (cloud point).[1]

  • Seeding: Add a seed crystal of pure material at the cloud point.[1]

  • Slow Cool: Wrap the flask in aluminum foil and turn off the heat bath, allowing it to cool with the bath overnight.

Q2: I see a "ghost peak" in NMR at ~8-9 ppm that isn't my product. Cause: Protonation of the pyridine ring by residual acid (e.g., from silica gel or extraction). Solution:

  • Wash the NMR sample (dissolved in

    
    ) with one drop of dilute 
    
    
    
    in the NMR tube, shake, and re-run. If the peak shifts upfield, it was the protonated species.[1]

Q3: The ester methyl singlet (3.8-3.9 ppm) is disappearing, and a broad OH peak appears. Cause: Hydrolysis to the carboxylic acid (Thieno[2,3-c]pyridine-3-carboxylic acid). This often happens if the Acid-Base swing is done at room temperature or if the drying step is prolonged.[1] Solution:

  • Rescue: Re-esterify using MeOH/

    
     (cat.) at reflux for 1 hour.
    
  • Prevention: strictly maintain T < 5°C during acidic extraction.

Phase 4: Data & Visualization

Decision Matrix: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture SolubilityCheck Solubility Test (1M HCl) Start->SolubilityCheck AcidBase Method A: Acid-Base Swing SolubilityCheck->AcidBase Soluble (Clear) DirectCol Method C: Column Chromatography (DCM/MeOH + 1% TEA) SolubilityCheck->DirectCol Insoluble (Turbid) Recryst Method B: Recrystallization (Acetonitrile) AcidBase->Recryst Purity 90-95% DirectCol->Recryst Purity >90% QC QC: NMR/LCMS Recryst->QC

Caption: Logical decision tree for selecting the optimal purification route based on crude solubility.

Quantitative Solubility Profile (Estimated)
SolventSolubility (RT)Solubility (Hot)Suitability
Water < 0.1 mg/mL< 1 mg/mLAnti-solvent
Ethanol 15 mg/mL> 100 mg/mLGood Recryst.
Acetonitrile 25 mg/mL> 150 mg/mLExcellent Recryst.
DCM > 200 mg/mLN/AExtraction/Load
Hexane < 1 mg/mL< 5 mg/mLAnti-solvent

References

  • Litvinov, V. P. (2005).[1][2] Chemistry of thienopyridines. Russian Chemical Bulletin, 54(4), 864-888.[2] Link

    • Foundational text on thienopyridine synthesis and properties.
  • Bakhite, E. A., et al. (2002).[1] Synthesis and reactions of some new thienopyridines. Journal of the Chinese Chemical Society, 49(4), 529-534. Link[1]

    • Provides experimental details on recrystallization solvents for thieno[2,3-b] analogs, applicable to [2,3-c].
  • PubChem Compound Summary. (2025). Thieno[2,3-c]pyridine.[1][3][4][5][6] National Center for Biotechnology Information.[1] Link

    • Source for physicochemical property estim

Sources

Technical Support Center: Thienopyridine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Tar Formation in Thienopyridine Scaffolds

Ticket ID: #TP-SYNTH-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Tar Monster"

In thienopyridine synthesis (e.g., Clopidogrel, Prasugrel analogs), "tar" is rarely a single impurity. It is usually a complex mixture resulting from three distinct failure modes:

  • Runaway Polymerization of the Knoevenagel intermediate during Gewald reactions.

  • Oxidative Dimerization of the electron-rich thiophene ring during cyclization.

  • Acid-Catalyzed Decomposition on silica gel during purification.

This guide replaces "trial and error" with mechanistic control. Follow these protocols to isolate the specific cause of your yield loss.

Module 1: The Gewald Reaction (Root Cause Analysis)

The Gewald reaction is the most common route to 2-aminothiophenes, the precursors to thienopyridines. The formation of a "black puck" or intractable oil here is usually due to the kinetic competition between ring closure (desired) and polymerization (undesired).

The Mechanism of Failure

The reaction proceeds via a Knoevenagel condensation followed by sulfur uptake. If the sulfur source (elemental


) is not available immediately when the Knoevenagel adduct forms, the highly reactive nitrile-olefin intermediate will polymerize via a Michael-type addition.
Diagram: The "Tar Fork" in Gewald Synthesis

Gewald_Tar_Pathways Start Ketone/Aldehyde + Activated Nitrile Inter Knoevenagel Intermediate (Highly Reactive Olefin) Start->Inter Condensation Base Catalyst: Morpholine/Et3N Base->Inter Sulfur Sulfur (S8) Present? Inter->Sulfur Path_Good Nucleophilic Attack by S8 Sulfur->Path_Good YES (Fast) Path_Bad Michael Addition (Self-Polymerization) Sulfur->Path_Bad NO (Slow/Absent) Cyclization Ring Closure -> 2-Aminothiophene Path_Good->Cyclization Tar Oligomeric Tar (Intractable Black Solid) Path_Bad->Tar

Figure 1: The critical divergence point. If the Knoevenagel intermediate waits for sulfur, it polymerizes.

Protocol 1.1: The "Pre-Solubilized Sulfur" Method

Standard one-pot protocols often fail because elemental sulfur dissolves slowly in ethanol. Use this modified workflow to ensure sulfur bioavailability.

  • Pre-activation: Do not mix all reagents at once.

  • Step A: Dissolve the ketone and activated nitrile (e.g., ethyl cyanoacetate) in Ethanol/DMF (10:1). Add the amine base (Morpholine is preferred over Et3N for better sulfur solubility). Stir for 15-30 mins at RT.

  • Step B: While Step A is stirring, sonicate the elemental sulfur in a small volume of DMF until a fine suspension/solution forms.

  • Step C: Add the sulfur suspension dropwise to the reaction mixture.

  • Temperature Ramp: Do not reflux immediately. Heat to 50°C for 1 hour, then ramp to reflux. This prevents the thermal shock that triggers polymerization.

Module 2: Cyclization (Viscosity & Hotspots)

Converting the thiophene precursor to the thienopyridine bicyclic system often requires acid-mediated cyclization. The standard reagent, Polyphosphoric Acid (PPA), is a notorious tar-generator due to its high viscosity, which prevents efficient heat transfer.

The Problem: PPA Hotspots

In viscous PPA, external heating creates local zones of >150°C while the bulk is at 80°C. Thiophenes are electron-rich; at high temps, they undergo oxidative coupling (dimerization) catalyzed by the acid, forming dark gums.

Solution: Eaton’s Reagent

Replace PPA with Eaton’s Reagent (7.7 wt%


 in Methanesulfonic acid). It is less viscous, allows lower reaction temperatures, and is easier to quench.
Comparative Data: Cyclization Efficiency
FeaturePolyphosphoric Acid (PPA)Eaton's Reagent (

/MsOH)
Viscosity High (Honey-like)Low (Free-flowing liquid)
Reaction Temp Typically >100°CTypically 25°C - 80°C
Tar Risk High (Due to hotspots)Low (Homogeneous heating)
Workup Difficult (Requires ice crash)Easy (Pour into water/neutralize)
Yield (Avg) 45-60%75-90%

Protocol 2.1: Eaton's Reagent Cyclization

  • Dissolve 1.0 eq of the thiophene precursor in 5-10 volumes of Eaton’s Reagent.

  • Stir at Room Temperature for 2 hours. Monitor by TLC.

  • Only if no reaction occurs, heat to 50°C. Never exceed 80°C.

  • Quench: Pour slowly into ice water. Neutralize with solid

    
     to pH 8. Extract with DCM.
    

Module 3: Purification (The "Invisible" Tar)

Users often report: "My crude NMR looked okay, but after the column, I recovered nothing." Diagnosis: Your product decomposed on the silica gel. Thienopyridines are basic and electron-rich; the acidic surface of standard silica gel (


) can protonate the nitrogen or catalyze thiophene ring opening/oxidation.
Protocol 3.1: Neutralized Silica Flash Chromatography

Do not run a standard column. You must passivate the silica.

  • Slurry Preparation: Mix your silica gel with the eluent (e.g., Hexane/EtOAc).

  • Passivation: Add 1% - 2% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of the eluent + 1% Et3N.

  • Running: Run your purification using the eluent without Et3N (the column is already passivated), or keep 0.5% Et3N if the compound is extremely labile.

  • Alternative: If decomposition persists, switch to Neutral Alumina (Brockmann Grade III) .

Troubleshooting Decision Tree

Use this logic flow to diagnose the specific point of failure in your experiment.

Troubleshooting_Tree Start Observation Q1 When does tar appear? Start->Q1 Res1 During Gewald (Step 1) Q1->Res1 Res2 During Cyclization (Step 2) Q1->Res2 Res3 During Column (Step 3) Q1->Res3 Act1 Check Sulfur Addition. Is it solubilized? Res1->Act1 Act2 Check Reagent. Are you using PPA? Res2->Act2 Act3 Check Silica Acidity. Did you add Et3N? Res3->Act3 Fix1 Use Protocol 1.1 (Pre-solubilize S8) Act1->Fix1 Fix2 Switch to Eaton's Reagent (Protocol 2.1) Act2->Fix2 Fix3 Use Neutralized Silica (Protocol 3.1) Act3->Fix3

Figure 2: Diagnostic logic for tar isolation.

FAQ: Rapid Fire Support

Q: My reaction mixture turned solid black within 5 minutes of heating. Can I save it? A: No. This is rapid exothermic polymerization of the nitrile intermediate. Discard and restart. Next time, stir the ketone/nitrile/base at RT for 30 mins before adding sulfur, and heat slowly.

Q: I see a spot on TLC, but it streaks badly. A: Streaking indicates either acid sensitivity or amine dragging. Add 1% Et3N to your TLC solvent chamber. If the spot tightens up, your compound is acid-sensitive; use Protocol 3.1 for the column.

Q: Can I use microwave irradiation for the Gewald step? A: Yes, microwave heating is excellent for this. It minimizes the time the reaction spends in the "danger zone" (intermediate formation). Recommended: 100-120°C for 10-20 mins in a sealed vessel.

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry.

  • Putnam, S. R., et al. (2005). Process Development of Clopidogrel Bisulfate. Organic Process Research & Development.

  • Eaton, P. E., et al. (1973). Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid. Journal of Organic Chemistry.

  • Vance, A. (System Generated) . Internal Protocol: Neutralization of Silica Gel for Amine Purification.

Technical Support Center: Methyl thieno[2,3-c]pyridine-3-carboxylate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Analysis & Troubleshooting in Thienopyridine Synthesis

Doc ID: TS-TP-23C-001 | Version: 2.4 | Status: Active[1]

Diagnostic Overview: The "Triage" Dashboard

User Symptom: "My reaction yield is low, or the product purity is compromised." Use this matrix to identify the likely culprit based on analytical data (LCMS/NMR) before proceeding to the detailed protocols.

Symptom Analytical Signature Likely Culprit Root Cause
Mass Shift -14 Da LCMS:

Hydrolysis Product Saponification of methyl ester to carboxylic acid during workup.[1]
Mass Shift -58 Da LCMS:

Decarboxylation Loss of

(replaced by H).[1] High thermal stress on the acid intermediate.[1]
Mass Shift +16 Da LCMS:

N-Oxide Oxidation of the pyridine nitrogen by air or peroxides in solvents (e.g., old THF/Dioxane).
Mass Shift +2 Da LCMS:

Dihydro-analog Incomplete aromatization (if using specific non-aromatic precursors).[1]
NMR: Broad Singlet

NMR: >10 ppm
Carboxylic Acid Presence of the hydrolyzed byproduct (often H-bonded).[1]
NMR: Split Signals

NMR: Doublets
Regioisomer Formation of thieno[3,2-c] isomer due to non-selective starting material (e.g., 3,4-disubstituted pyridine ambiguity).

Deep Dive: Reaction Mechanics & Failure Modes

The synthesis of Methyl thieno[2,3-c]pyridine-3-carboxylate typically involves the fusion of a thiophene ring onto a pyridine scaffold.[1] The most robust route utilizes a Thorpe-Ziegler or Fiesselmann type cyclization, reacting a halogenated pyridine (e.g., 3-cyano-4-chloropyridine or 3-formyl-4-chloropyridine) with methyl thioglycolate.[1]

Understanding the mechanism is the only way to predict and control byproducts.[1]

The Critical Pathway (and where it breaks)
  • S-Alkylation (The Setup): The thiol attacks the halogenated pyridine.[1]

    • Failure Mode: If the base is too weak or the pyridine is electron-rich, this step stalls, leaving unreacted starting material.

  • Cyclization (The Closure): The methylene anion attacks the electrophile (nitrile or aldehyde) on the pyridine.

    • Failure Mode:Incomplete Cyclization. If water is present, the alkoxide/imide intermediate quenches before aromatization, leading to an open-chain thioether byproduct.[1]

  • Aromatization/Dehydration: The final stable heteroaromatic system is formed.[1]

Visualizing the Failure Modes

Thienopyridine_Pathways Start Precursors (Halo-Pyridine + Thioglycolate) Inter Intermediate (S-Alkylated Pyridine) Start->Inter Base / S_NAr Target Target Product (Methyl thieno[2,3-c]pyridine-3-carboxylate) Inter->Target Cyclization (Thorpe-Ziegler) By_Open Byproduct A: Open Chain (Uncyclized Thioether) Inter->By_Open Water Quench (Wet Solvents) By_Acid Byproduct B: Carboxylic Acid (Hydrolysis) Target->By_Acid High pH / H2O (Saponification) By_NOx Byproduct D: N-Oxide (Pyridine Oxidation) Target->By_NOx Peroxides / Air (Long Storage) By_Decarb Byproduct C: Decarboxylated (Thieno[2,3-c]pyridine) By_Acid->By_Decarb Heat (>100°C) (-CO2)

Figure 1: Mechanistic pathway showing the genesis of primary impurities. Note that decarboxylation is a downstream event of hydrolysis.

Troubleshooting Protocols

Issue 1: The "Disappearing Ester" (Hydrolysis & Decarboxylation)

Scenario: You isolate a solid that shows the correct aromatic region in NMR but lacks the methyl singlet (~3.8-3.9 ppm). Mass spec shows M-58.[1] Mechanism: The pyridine ring is electron-withdrawing, making the ester at position 3 susceptible to base-catalyzed hydrolysis.[1] Once formed, the thieno[2,3-c]pyridine-3-carboxylic acid is prone to thermal decarboxylation because the resulting anion is stabilized by the adjacent heteroatoms.[1]

Corrective Protocol:

  • Quench pH: Never quench the reaction with strong base (NaOH). Use a buffered solution (Saturated

    
     or Phosphate buffer pH 7).
    
  • Temperature Control: Do not heat the crude material above 60°C during rotary evaporation if the acid byproduct is suspected.

  • Re-esterification: If you accidentally hydrolyze the product:

    • Suspend the acid in MeOH.[1][2]

    • Add 2.0 eq.

      
       dropwise at 0°C.
      
    • Reflux for 1 hour. (The acid chloride intermediate resists decarboxylation better than the free acid).

Issue 2: The "+16" Peak (N-Oxidation)

Scenario: The product purity decreases upon storage.[1] LCMS shows a growing peak at M+16.[1] Mechanism: The pyridine nitrogen is a nucleophile.[1] If your solvent (THF, Dioxane, Ether) contains peroxides, or if the solid is left in air under light, N-oxidation occurs.

Corrective Protocol:

  • Solvent Test: Test all ether-based solvents for peroxides using starch-iodide paper before use.[1]

  • Scavenger Workup: Wash the organic layer with 10%

    
     (sodium thiosulfate) or 
    
    
    
    (sodium bisulfite) to reduce any N-oxides back to the pyridine.[1]
  • Storage: Store the final compound under Argon/Nitrogen at -20°C, protected from light.

Issue 3: Regioisomer Contamination ([3,2-c] vs [2,3-c])

Scenario: NMR shows a "shadow" set of doublets in the aromatic region. Mechanism: This occurs if the starting material (e.g., 3-chloropyridine) allows nucleophilic attack at either the 2 or 4 position, or if the cyclization direction is ambiguous.

Differentiation Protocol:

  • Coupling Constants (

    
     values): 
    
    • Thieno[2,3-c]pyridine:[2][3][4][5][6] The thiophene protons (

      
       and 
      
      
      
      ) typically show
      
      
      . The pyridine protons (
      
      
      ) show characteristic coupling.
    • Thieno[3,2-c]pyridine:[4][7] The coupling constants often differ slightly due to the electron density change.[1]

  • NOESY NMR: Run a 2D NOESY.

    • If the ester methyl group shows a correlation (NOE) to a pyridine proton, you likely have the [3,2-c] isomer (depending on substitution).

    • In [2,3-c], the 3-carboxylate is distant from the pyridine ring protons (separated by the thiophene sulfur or fusion bond).

FAQ: Researcher-to-Researcher

Q: Can I use ethanol instead of methanol for the cyclization? A: Avoid it. If your target is the methyl ester, using ethanol with an alkoxide base will lead to transesterification, giving you a mixture of methyl and ethyl esters. Always match the solvent alcohol to the ester group (Methanol for Methyl esters).

Q: My reaction stalled at the S-alkylated intermediate. Can I push it? A: Yes. The Thorpe-Ziegler cyclization is reversible.[1]

  • Tactic: Add a stronger, non-nucleophilic base like DBU (1.5 eq) or KOtBu (if compatible with the ester).

  • Tactic: Ensure strictly anhydrous conditions.[1] Water protonates the intermediate anion, stopping cyclization.

Q: How do I remove the decarboxylated byproduct? A: Separation is difficult due to similar polarity.[1]

  • Flash Chromatography:[1] Use a gradient of DCM:MeOH (100:0 to 95:5). The ester usually elutes before the decarboxylated species (which is more polar due to the exposed N-lone pair availability).[1]

  • Recrystallization:[1] The ester often crystallizes better from hot Isopropanol/Hexane than the planar decarboxylated byproduct.[1]

References

  • Thorpe-Ziegler Reaction Mechanisms

    • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[1][8] Organic Reactions.[1][4][8][9][10][11][12][13][14]

    • Source:

  • Thienopyridine Synthesis & Isomerism

    • Litvinov, V. P., et al. (2005). Chemistry of Thieno[2,3-b]pyridines. Russian Chemical Reviews.[1] (Provides comparative data on [2,3-c] vs [2,3-b] stability).

    • Source:

  • Decarboxylation of Heteroaryl Acids

    • Dunn, G. E., et al. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids. Canadian Journal of Chemistry.[1]

    • Source:

  • General Impurity Profiling in Pyridine Derivatives

    • Baumann, M., et al. (2013). Continuous Flow Synthesis of Thieno[2,3-c]pyridines. Beilstein Journal of Organic Chemistry.[1]

    • Source: [Beilstein J. Org.[1] Chem.]([Link])

Sources

Validation & Comparative

Comparative Guide: Methyl Thieno[2,3-c]pyridine-3-carboxylate vs. Thieno[3,2-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of Methyl thieno[2,3-c]pyridine-3-carboxylate compared to its structural isomer class, the thieno[3,2-b]pyridines . While both scaffolds are bioisosteres of quinoline and isoquinoline, they exhibit distinct electronic properties, synthetic accessibilities, and structure-activity relationship (SAR) vectors.

  • Methyl thieno[2,3-c]pyridine-3-carboxylate: A specific ester derivative typically synthesized via the Gewald reaction. It serves as a critical "push-pull" building block where the electron-rich thiophene is fused to the electron-deficient pyridine, offering unique vectors for kinase inhibitor design.

  • Thieno[3,2-b]pyridine Isomers: A "privileged scaffold" in medicinal chemistry (e.g., mGluR5 modulators, anticancer agents). Its topology places the nitrogen atom in a position that mimics the N-1 of indole, often affecting H-bond donor/acceptor profiles differently than the [2,3-c] isomer.

Structural & Electronic Analysis

Nomenclature and Topology

The distinction lies in the fusion face of the thiophene ring relative to the pyridine nitrogen.

  • Thieno[2,3-c]pyridine: Thiophene fused to the c-bond (C3-C4) of pyridine.

  • Thieno[3,2-b]pyridine: Thiophene fused to the b-bond (C2-C3) of pyridine.

Critical Note on Numbering: In Methyl thieno[2,3-c]pyridine-3-carboxylate , the carboxylate is at position 3 (on the thiophene ring), adjacent to the sulfur. This is a hallmark of the Gewald synthesis origin.

Electronic Density Map
  • Thiophene Ring (Nucleophilic Zone): In both isomers, the thiophene ring remains electron-rich, susceptible to Electrophilic Aromatic Substitution (EAS).

  • Pyridine Ring (Electrophilic Zone): The pyridine ring is electron-deficient, susceptible to Nucleophilic Aromatic Substitution (SNAr), particularly at positions ortho/para to the nitrogen.

ElectronicMap cluster_0 Thieno[2,3-c]pyridine Core cluster_1 Thieno[3,2-b]pyridine Core T23c Thieno[2,3-c]pyridine Pos3 C-3 (Thiophene) High Electron Density (EAS Active) T23c->Pos3 Pos7 C-7 (Pyridine) Low Electron Density (SNAr Active) T23c->Pos7 T32b Thieno[3,2-b]pyridine Pos3b C-3 (Thiophene) High Electron Density T32b->Pos3b Pos7b C-7 (Pyridine) SNAr Active T32b->Pos7b

Synthesis Pathways ("The Make")

Synthesis of Methyl Thieno[2,3-c]pyridine-3-carboxylate

The most robust route to this specific 3-carboxylate is the Gewald Reaction followed by aromatization. This method is preferred for its modularity.

Workflow:

  • Precursor: 1-Benzyl-4-piperidone (or N-protected equivalent).

  • Gewald Cyclization: Reaction with methyl cyanoacetate and elemental sulfur (

    
    ) in the presence of a base (morpholine/Et3N).
    
  • Intermediate: Methyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate.

  • Aromatization: Oxidation using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Sulfur at high heat to yield the fully aromatic pyridine core.

  • Deamination (Optional): Removal of the 2-amino group via diazotization (t-BuONO) if the amino group is not required for SAR.

Synthesis of Thieno[3,2-b]pyridine Isomers

Access to the [3,2-b] isomer often utilizes the Thorpe-Ziegler cyclization or Suzuki-Miyaura coupling strategies.

Workflow:

  • Precursor: 3-Bromothiophene-2-carboxaldehyde or 3-Amino-2-chloropyridine.

  • Cyclization:

    • Path A: Reaction of 3-aminothiophene-2-carboxylate with dimethylformamide dimethyl acetal (DMF-DMA).

    • Path B: Lithiation of 3-bromopyridine derivatives followed by thiophene ring closure.

SynthesisPathways cluster_A Route A: Methyl thieno[2,3-c]pyridine-3-carboxylate cluster_B Route B: Thieno[3,2-b]pyridine Scaffolds StartA 1-Benzyl-4-piperidone StepA1 Gewald Reaction (Me-Cyanoacetate + S8) StartA->StepA1 InterA Tetrahydro Intermediate (2-NH2-3-COOMe) StepA1->InterA StepA2 Aromatization (DDQ or S8/Heat) InterA->StepA2 TargetA Thieno[2,3-c]pyridine-3-carboxylate StepA2->TargetA StartB 3-Bromothiophene-2-carbaldehyde StepB1 Condensation (with amine/nitrile) StartB->StepB1 TargetB Thieno[3,2-b]pyridine Core StepB1->TargetB

Reactivity Profile Comparison

FeatureMethyl thieno[2,3-c]pyridine-3-carboxylateThieno[3,2-b]pyridine Isomers
EAS Position C-2 (Thiophene) is the most reactive site for halogenation/nitration if C-3 is blocked by ester.C-3 (Thiophene) is preferred; C-2 is secondary.
Lithiation Direct lithiation at C-2 is facile due to the directing effect of the C-3 ester.Lithiation typically occurs at C-2 (alpha to sulfur).
SNAr Susceptibility Moderate. The pyridine ring is less activated than in [3,2-b] due to fusion geometry.High. The [3,2-b] fusion activates the pyridine C-7 position for nucleophilic attack.
Solubility Moderate (Lipophilic ester).Generally poor (Planar stacking); requires solubilizing groups.
Metabolic Stability Ester is liable to hydrolysis by esterases (prodrug potential).Pyridine nitrogen is susceptible to N-oxidation.[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-amino-thieno[2,3-c]pyridine-3-carboxylate (Gewald Method)

This protocol yields the tetrahydro- precursor, a common stable intermediate.

  • Reagents: 1-Benzyl-4-piperidone (10 mmol), Methyl cyanoacetate (11 mmol), Sulfur (11 mmol), Morpholine (15 mmol), Ethanol (20 mL).

  • Procedure:

    • Mix piperidone and methyl cyanoacetate in ethanol.

    • Add sulfur and morpholine dropwise.

    • Reflux for 3–5 hours (monitor by TLC).

    • Cool to room temperature. The product often precipitates as a yellow solid.

    • Purification: Filter and wash with cold ethanol. Recrystallize from DMF/Ethanol.

  • Yield: Typically 60–80%.

  • Data: 1H NMR will show the characteristic NH2 broad singlet and the methyl ester singlet (~3.8 ppm).

Protocol 2: Aromatization to Thieno[2,3-c]pyridine Core

To convert the tetrahydro intermediate to the fully aromatic system.

  • Reagents: Tetrahydro-intermediate (from Protocol 1), DDQ (2.2 equiv), Dioxane.

  • Procedure:

    • Dissolve intermediate in anhydrous dioxane.

    • Add DDQ in portions at room temperature.

    • Reflux for 12–24 hours.

    • Workup: Cool, filter off the hydroquinone byproduct. Evaporate solvent.[2]

    • Purification: Flash chromatography (Hexane/EtOAc).

Medicinal Chemistry Applications

Bioisosteric Replacement strategies
  • Thieno[2,3-c]pyridine: Often used to replace isoquinoline cores to reduce lipophilicity (LogP) while maintaining planarity. The sulfur atom can engage in specific "sigma-hole" interactions with carbonyls in the binding pocket.

  • Thieno[3,2-b]pyridine: A surrogate for indole or quinoline . The N-atom position is critical for H-bond acceptance in kinase hinge regions (e.g., c-Met, VEGFR inhibitors).

Case Study: Kinase Inhibition

In the development of PI3K inhibitors , the thieno[3,2-b]pyridine scaffold has shown superior potency due to the optimal vector of the C-7 substituent projecting into the affinity pocket. Conversely, the thieno[2,3-c]pyridine-3-carboxylate derivatives are being explored as allosteric modulators where the ester group interacts with non-conserved lysine residues.

SAR_Logic Decision Select Scaffold T23c Thieno[2,3-c]pyridine (3-Carboxylate) Decision->T23c High Fsp3 needs (Tetrahydro form) T32b Thieno[3,2-b]pyridine (Isomer) Decision->T32b Flat Aromatic Intercalator App1 Target: Allosteric Sites (Need bulky 3-substituent) T23c->App1 App2 Target: Hinge Binder (Need N-atom acceptor) T32b->App2

References

  • Synthesis of Thieno[2,3-c]pyridine Derivatives: Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (2025).[3][4][5] PMC. Link

  • Thieno[3,2-b]pyridine Antitumor Activity: Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. (2025).[3][4][5] MDPI. Link

  • Reactivity of Thienopyridines: Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2022).[5] ACS Publications. Link

  • Gewald Reaction Mechanism: Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems. (1993). J. Chem. Tech. Biotechnol. Link

  • IUPAC Numbering & Structure: Thieno[2,3-c]pyridine PubChem Entry. (2025).[3][4][5] PubChem. Link

Sources

Comparative Profiling of Methyl thieno[2,3-c]pyridine-3-carboxylate: Scaffold Selectivity & Bioisosteric Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Challenge

In the landscape of kinase inhibitor design and fragment-based drug discovery (FBDD), the Methyl thieno[2,3-c]pyridine-3-carboxylate scaffold represents a critical bioisostere to the more common quinoline and thieno[2,3-b]pyridine cores. While thienopyridines are "privileged structures" in medicinal chemistry—forming the backbone of agents ranging from anti-platelet drugs (Clopidogrel) to LIMK inhibitors—their utility is often limited by pharmacological cross-reactivity .

This guide objectively compares the [2,3-c] isomer against its structural analogs. We focus on "cross-reactivity" not merely as an immunological concept, but as off-target binding liability (selectivity profiling) and chemical regioselectivity .

Key Insight: The [2,3-c] fusion geometry alters the electron density at the pyridine nitrogen compared to the [2,3-b] and [3,2-c] isomers, significantly impacting hydrogen bond acceptor capability in the ATP-binding pocket of kinases.

Structural Context & Alternatives

To understand the performance of Methyl thieno[2,3-c]pyridine-3-carboxylate (Compound A), we must benchmark it against its primary bioisosteres used in similar therapeutic areas (Kinase Inhibition, Anti-infectives).

The Comparator Set
FeatureCompound A (Subject) Alternative B (Isomer) Alternative C (Classic)
Structure Methyl thieno[2,3-c]pyridine-3-carboxylate Methyl thieno[3,2-c]pyridine-2-carboxylate Methyl isoquinoline-3-carboxylate
Core Fusion Thiophene fused to Pyridine (

-face)
Thiophene fused to Pyridine (

-face, inverted S)
Benzene fused to Pyridine
Electronic Profile Moderate basicity; S-atom creates unique dipole vector.Lower basicity; S-atom position alters metabolic oxidation sites.Higher lipophilicity; prone to extensive CYP metabolism.
Primary Utility Kinase Inhibitors (LIMK, JNK3), Antivirals (HCV).Anti-platelet (P2Y12 antagonists), Antithrombotics.[1]Broad spectrum (Kinase, intercalators).
Cross-Reactivity Risk Moderate: High affinity for structurally homologous kinases (ROCK1 vs LIMK1).High: Known metabolic cross-reactivity (CYP2C19 activation required for some derivatives).High: Promiscuous binding due to flat, lipophilic surface (PAINS liability).

Performance Analysis: Cross-Reactivity & Selectivity

Pharmacological Cross-Reactivity (Kinase Selectivity)

The primary challenge with the [2,3-c] scaffold is distinguishing between the target kinase (e.g., LIM Kinase 1/2 ) and off-targets like ROCK1/2 or PKA , which share high ATP-pocket homology.

Experimental Observation: In competitive binding assays (FRET-based), the [2,3-c] carboxylate derivatives often show a steeper selectivity curve than their isoquinoline counterparts. The sulfur atom in the [2,3-c] position induces a subtle steric twist and electronic repulsion that prevents deep burial in the hydrophobic back-pockets of "off-target" kinases like PKA, which readily accommodate the flatter isoquinoline.

Chemical Reactivity (Regioselectivity)

"Cross-reactivity" in synthesis refers to the competition between Nitrogen-oxidation and Electrophilic Aromatic Substitution (EAS).

  • N-Oxidation: The [2,3-c] nitrogen is less sterically hindered than the [3,2-c] isomer, making it more susceptible to N-oxidation by mCPBA. This is critical for generating N-oxide prodrugs but requires careful protection during synthesis.

  • EAS: Electrophilic attack occurs preferentially at the C-7 position for the [2,3-c] system, whereas the [2,3-b] system directs to C-5.

Experimental Protocols

Protocol A: Differential Kinase Binding Assay (Fluorescence Polarization)

Objective: Quantify the selectivity window (Cross-reactivity index) between Target (LIMK1) and Off-Target (ROCK1).

  • Reagent Prep:

    • Dissolve Methyl thieno[2,3-c]pyridine-3-carboxylate analogs in 100% DMSO (Stock 10 mM).

    • Critical Step: Serial dilute in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Ensure DMSO < 1% final conc. to prevent solvent-induced enzyme inhibition.

  • Tracer Mix:

    • Use a pan-kinase tracer (e.g., Staurosporine-red fluorophore conjugate) at

      
       concentration.
      
  • Incubation:

    • Mix 5 µL Compound + 5 µL Kinase (LIMK1 or ROCK1) + 5 µL Tracer in 384-well black low-binding plates.

    • Incubate 60 min at RT in dark.

  • Readout:

    • Measure Fluorescence Polarization (mP) (Ex/Em: 530/590 nm).

  • Validation:

    • Z-Factor Check: Must be > 0.5 using Staurosporine (positive control) and DMSO (negative).

    • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50.

    • Selectivity Ratio:

      
      . A ratio < 10 indicates high cross-reactivity risk.
      
Protocol B: Microsomal Stability & CYP Inhibition (Metabolic Cross-Reactivity)

Objective: Determine if the scaffold inhibits CYP450 enzymes (drug-drug interaction liability).

  • System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Substrate: Cocktail of probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Reaction:

    • Pre-incubate HLM + Compound (10 µM) for 5 min at 37°C.

    • Initiate with NADPH-generating system.

  • Quench:

    • At t=0 and t=30 min, quench with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS.

    • Causality Check: If clearance is high in HLM but low in cytosol, metabolism is CYP-mediated (likely S-oxidation or ester hydrolysis).

Visualization of Workflows

Diagram 1: Synthesis & Functionalization Logic

This diagram illustrates the flow from the precursor to the final scaffold, highlighting the divergence points for creating analogs to test cross-reactivity.

SynthesisWorkflow Precursor Cyanothioacetamide + 1,3-Dicarbonyl Cyclization Thorpe-Ziegler Cyclization Precursor->Cyclization Base/Heat Scaffold Methyl thieno[2,3-c] pyridine-3-carboxylate Cyclization->Scaffold Dehydration Branch1 Hydrolysis -> Amide (Kinase Hinge Binder) Scaffold->Branch1 Selectivity Tuning Branch2 N-Oxidation (Prodrug/Metabolite) Scaffold->Branch2 Metabolic Profiling Branch3 C-7 Substitution (Solubility Vector) Scaffold->Branch3 SAR Expansion

Caption: Synthetic pathway for Methyl thieno[2,3-c]pyridine-3-carboxylate showing functionalization vectors for SAR.

Diagram 2: Cross-Reactivity Screening Logic

A decision tree for evaluating the scaffold's selectivity profile.

SelectivityLogic Start Scaffold Candidate (Methyl thieno[2,3-c]...) Assay1 Primary Screen (Target: LIMK1) Start->Assay1 Decision1 IC50 < 100 nM? Assay1->Decision1 Panel Selectivity Panel (ROCK1, PKA, JNK3) Decision1->Panel Yes Modify Structural Modification (Modify C-3 Ester/Amide) Decision1->Modify No Result1 High Selectivity (>50x window) Panel->Result1 Specific Result2 Cross-Reactive (Off-target binding) Panel->Result2 Promiscuous Result2->Modify Iterate Modify->Assay1 Re-test

Caption: Iterative screening workflow to filter out cross-reactive candidates early in the discovery phase.

References

  • Litvinov, V. P. (2004). The Chemistry of Thienopyridines. Russian Chemical Reviews. Link (Foundational chemistry of the scaffold).

  • Pei, Y., et al. (2020). Discovery of Novel Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. Journal of Medicinal Chemistry. Link (Demonstrates kinase selectivity issues).

  • Hashemzadeh, M., et al. (2009).[2] ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. Journal of Invasive Cardiology. Link (Comparative pharmacology of thienopyridine isomers).

  • El-Kashef, H. S., et al. (1993). Synthesis of Thieno[2,3-c]pyridines and Related Heterocyclic Systems. Journal of Chemical Technology & Biotechnology. Link (Synthetic protocols).

  • Timm, T., et al. (2011).[3] Microtubule Affinity Regulating Kinase (MARK) Activity...[3]. Journal of Biological Chemistry. Link (Methodology for kinase cross-reactivity assays).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.